SCH 900776 is a potent and selective inhibitor of checkpoint kinase 1 (CHK1), an enzyme crucial for cell cycle regulation, particularly in response to DNA damage. [, , , , , , , , , , , , , , , , , , , , , ] This selectivity for CHK1 makes it a valuable tool in scientific research to study cell cycle regulation, DNA damage response, and potential cancer therapies.
Molecular Structure Analysis
The molecular structure of SCH 900776 consists of a pyrazolo[1,5-a]pyrimidine core, with a bromine atom, a methylpyrazole group, and a piperidinyl substituent. [, ] These structural features are crucial for its interaction with the CHK1 kinase domain and its inhibitory activity.
Mechanism of Action
SCH 900776 exerts its effect by binding to the kinase domain of CHK1, inhibiting its activity. [, , , , , , , , , , , , , , , , , , , , , ] CHK1 is a critical component of the DNA damage response pathway, activated upon DNA damage to halt cell cycle progression, allowing for DNA repair. By inhibiting CHK1, SCH 900776 disrupts this checkpoint, leading to the accumulation of DNA damage and ultimately cell death, particularly in rapidly dividing cancer cells. [, , , , , , , , , , , , , , , , , , , , , ] This mechanism makes SCH 900776 a promising candidate for combination therapies with DNA-damaging agents, potentially enhancing their efficacy against cancer cells.
Applications
SCH 900776 is primarily utilized in preclinical research to investigate its potential as an anti-cancer agent. [, , , , , , , , , , , , , , , , , , , , , ] Studies have demonstrated its effectiveness in sensitizing various cancer cell lines to chemotherapy, particularly those with defects in the DNA damage response pathway. [, , , , , , , , , , , , , , , , , , , , , ] This synergistic effect makes it a potential candidate for combination therapies.
Enhancing Sensitivity to DNA-damaging Agents: SCH 900776 has been shown to enhance the effectiveness of various chemotherapy drugs, including gemcitabine, cytarabine, and cisplatin, in both in vitro and in vivo models. [, , , , , , , , , , , , , , , , , , , , , ]
Overcoming Chemoresistance: Research suggests that SCH 900776 could help overcome resistance to chemotherapy in certain cancers, making it a potential strategy for improving treatment outcomes. [, ]
Investigating the Role of CHK1: Beyond its therapeutic potential, SCH 900776 serves as a valuable tool to study the function of CHK1 in cell cycle regulation, DNA damage response, and other cellular processes. [, ]
Future Directions
Clinical Trials: While early clinical trials have shown promise, further investigation is necessary to determine its safety and efficacy in humans. [, , ]
Biomarker Development: Identifying biomarkers that predict sensitivity or resistance to SCH 900776 will be crucial for selecting appropriate patients for treatment. [, ]
Combination Therapies: Exploring combinations with other targeted therapies or immunotherapies could further enhance its anti-cancer activity. [, ]
Mechanism of Resistance: Understanding how cancer cells develop resistance to SCH 900776 will be crucial for developing strategies to overcome this challenge. [, ]
Non-Cancer Applications: Investigating potential applications in other diseases where CHK1 plays a role, such as inflammatory disorders or neurodegenerative diseases, could uncover novel therapeutic avenues. []
Related Compounds
Hydroxyurea
Compound Description: Hydroxyurea is an antineoplastic antimetabolite that inhibits ribonucleotide reductase, thereby depleting cellular deoxyribonucleotide pools and impeding DNA synthesis. []
Relevance: Studies demonstrate that SCH 900776 significantly enhances the cytotoxicity of hydroxyurea in various cancer cell lines. This synergy arises from SCH 900776's ability to abrogate the S-phase checkpoint, which would otherwise allow cells to repair hydroxyurea-induced DNA damage. [, , , , ] Notably, sensitization occurs even at low hydroxyurea concentrations that do not inherently activate the checkpoint. [] This underscores the potential of combining SCH 900776 with hydroxyurea to enhance treatment efficacy.
Gemcitabine
Compound Description: Gemcitabine is a nucleoside analog and antimetabolite that disrupts DNA replication, ultimately leading to cell death. []
Relevance: SCH 900776 demonstrates potent synergy with gemcitabine in both in vitro and in vivo studies. [, , ] This synergy stems from SCH 900776's inhibition of CHK1, which prevents cells from arresting in S phase and allows gemcitabine to exert greater cytotoxic effects. Clinical trials have assessed the combination of SCH 900776 and gemcitabine, although therapeutic benefits have been limited thus far. [] Ongoing research aims to optimize dosing schedules and identify patient subsets who might derive greater benefit from this combination therapy. []
Cytarabine
Compound Description: Cytarabine, also a nucleoside analog, disrupts DNA synthesis and activates the DNA replication checkpoint, leading to cell cycle arrest. [, ]
Relevance: Similar to its interaction with gemcitabine, SCH 900776 enhances the cytotoxicity of cytarabine by overriding cytarabine-induced S-phase arrest and promoting apoptosis. [, , , ] Clinical trials exploring the combination of SCH 900776 and cytarabine in patients with acute leukemias have demonstrated promising results, including complete remissions in a subset of patients. [, ] This highlights the potential of CHK1 inhibition as a strategy to enhance the efficacy of cytarabine-based chemotherapy regimens.
SN38
Compound Description: SN38 is the active metabolite of irinotecan, a topoisomerase I inhibitor that induces DNA damage and triggers cell cycle arrest. [, ]
UCN-01
Compound Description: UCN-01 is a first-generation CHK1 inhibitor that exhibits a less favorable pharmacokinetic profile and lower selectivity compared to SCH 900776. []
LY2606368
Compound Description: LY2606368 is another potent and selective CHK1 inhibitor that is currently being investigated in clinical trials. [, ]
Relevance: Like SCH 900776, LY2606368 has shown promising preclinical activity in combination with DNA-damaging agents. [, ] Comparisons between LY2606368 and SCH 900776 are ongoing to determine potential differences in their efficacy, potency, and toxicity profiles. [, ] This information will be crucial for selecting the most suitable CHK1 inhibitor for specific clinical settings.
MK-1775
Compound Description: MK-1775 is a selective inhibitor of Wee1 kinase, another key regulator of the G2/M cell cycle checkpoint. []
Relevance: The combination of SCH 900776 with MK-1775 has demonstrated synergistic cytotoxicity in neuroblastoma cell lines. [] This synergy is attributed to simultaneous inhibition of both the CHK1 and Wee1 pathways, leading to enhanced DNA damage and apoptosis. [] These findings highlight the potential of targeting multiple cell cycle checkpoints as a therapeutic strategy in cancer.
MU380
Compound Description: MU380 is a novel analog of SCH 900776 that exhibits improved metabolic stability, particularly resistance to oxidative N-dealkylation. []
OH209EN1
Compound Description: OH209EN1 is a metabolically stable analog of SCH 900776, developed to overcome the metabolic limitations of its predecessor. []
Relevance: OH209EN1, like SCH 900776, targets CHK1 and demonstrates synergistic effects when combined with DNA antimetabolites. It effectively suppresses CHK1-p296 auto-phosphorylation and induces DNA double-strand breaks accumulation, ultimately promoting cancer cell death. [] The enhanced metabolic stability of OH209EN1 makes it a promising candidate for further preclinical and clinical investigation as a potential cancer therapy.
PK-03-22
Compound Description: PK-03-22 is a metabolite of SCH 900776, identified during pharmacokinetic studies. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Chk2 inhibitor is an inhibitor of checkpoint kinase 2 (Chk2; IC50 = 13.5 nM). It is selective for Chk2 over Chk1 (IC50 = 220.4 nM). It inhibits Chk2 autophosphorylation at the serine in position 516 in non-cancerous 184B5 cells that contain wild-type p53 and in MDA-MB-231 cells that contain mutated p53 when used at concentrations ranging from 0.1 to 30 µM. Chk2 inhibitor enhances survival of 184B5, but not MDA-MB-231, cells following ionizing radiation and inhibits cell cycle arrest at the G2 stage induced by ionizing radiation in 184B5 cells. It also inhibits the production of IL-2 in Jurkat cells stimulated by phorbol 12-myristate 13-acetate (PMA;) and the production of TNF-α in LPS-stimulated THP-1 cells (IC50s = 3.5 and 8.2 µM, respectively). Chk2 inhibitor also inhibits the growth of CEM leukemia T cells (GI50 = 1.73 µM). SC-203885 is an inhibitor of checkpoint kinase 2 (Chk2).
SC-2001 is a MCL-1 inhibitor. SC-2001 is an Obatoclax analog that inhibits STAT3 phosphorylation through enhancing SHP-1 expression and induces apoptosis in human breast cancer cells. SC-2001 overcomes STAT3-mediated sorafenib resistance through RFX-1/SHP-1 activation in hepatocellular carcinoma.
SC-22716 is a cell-permeable leukotriene A4 (LTA4) hydrolase inhibitor which suppresses the production of LTB4. SC-22716 is implicated in the pathogenesis of many diseases including inflammatory bowel disease and psoriasis.